molecular formula C13H16F3N3O2 B8560414 tert-Butyl 4-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

tert-Butyl 4-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

Cat. No. B8560414
M. Wt: 303.28 g/mol
InChI Key: HJBYWCOEMHKLKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 4-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate is a useful research compound. Its molecular formula is C13H16F3N3O2 and its molecular weight is 303.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 4-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

tert-Butyl 4-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

Molecular Formula

C13H16F3N3O2

Molecular Weight

303.28 g/mol

IUPAC Name

tert-butyl 4-(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C13H16F3N3O2/c1-12(2,3)21-11(20)19-5-4-8-9(6-19)17-7-18-10(8)13(14,15)16/h7H,4-6H2,1-3H3

InChI Key

HJBYWCOEMHKLKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=CN=C2C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.52 mL of sodium ethoxide (21% wt. ethanol solution) was added at room temperature to a solution in which 95 mg (1.18 mmol) of formamidine hydrochloric acid salt was dissolved in 2 mL of anhydrous ethanol at room temperature. After stirring at room temperature for 10 minutes, to the resulting solution, was added a solution in which 232 mg (0.786 mmol) of tert-butyl-3-oxo-4-(trifluoroacetyl)-piperidine-1-carboxylate (product of PREPARATION 47) was diluted with 2 mL of anhydrous ethanol. Thereafter, the temperature of the solution was raised to 80° C., followed by stirring for about 18 hours. After cooling to room temperature, ethanol was removed under reduced pressure, and the reaction solution was diluted with ethylacetate, then washed in sequence aqueous NaCl. An organic layer was dried over anhydrous magnesium sulfate and filtered off. The filtrated solution was distilled off under reduced pressure and then, the residue was isolated and purified by prep-TLC (ethylacetate 20% normal hexane in solvent) to give 30 mg of the title compound in a yield of 13%
Quantity
0.52 mL
Type
reactant
Reaction Step One
Quantity
95 mg
Type
reactant
Reaction Step One
Quantity
232 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four
Yield
13%

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